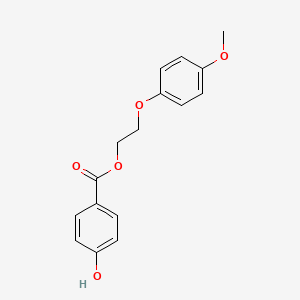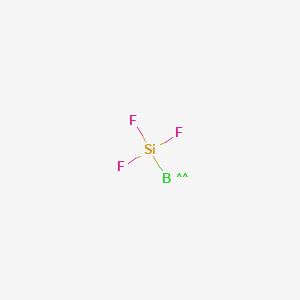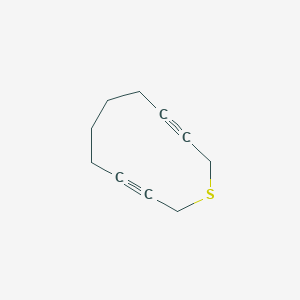
tert-Butyl 4-fluoro-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-fluoro-2-oxobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a fluorine atom, and a keto group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-2-oxobutanoate typically involves the esterification of 4-fluoro-2-oxobutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-fluoro-2-oxobutanoate can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-fluoro-2-oxobutanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can act as a substrate for esterases and lipases, providing insights into enzyme specificity and kinetics.
Medicine: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for applications in polymer chemistry and surface coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-fluoro-2-oxobutanoate involves its interaction with molecular targets such as enzymes. The ester group can undergo hydrolysis catalyzed by esterases, leading to the formation of the corresponding acid and alcohol. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-fluoro-2-formylphenylcarbamate
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-formylphenylcarbamate
Comparison: tert-Butyl 4-fluoro-2-oxobutanoate is unique due to the presence of both a fluorine atom and a keto group, which impart distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobicity and electronic effects, making it versatile for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
112505-12-1 |
|---|---|
Molekularformel |
C8H13FO3 |
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
tert-butyl 4-fluoro-2-oxobutanoate |
InChI |
InChI=1S/C8H13FO3/c1-8(2,3)12-7(11)6(10)4-5-9/h4-5H2,1-3H3 |
InChI-Schlüssel |
WKDXRXSBBKJASH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=O)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




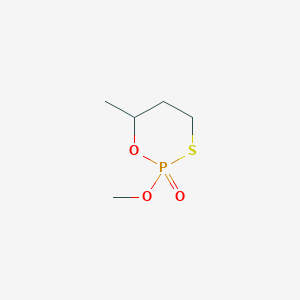
![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
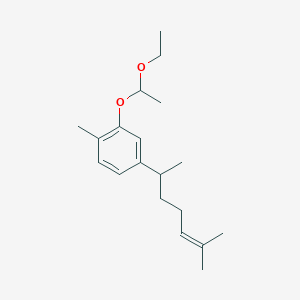
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
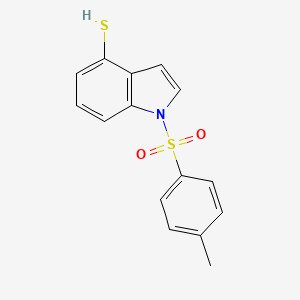
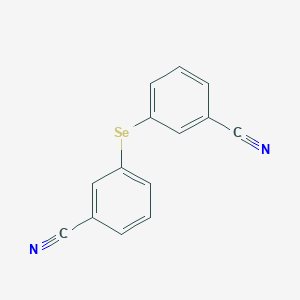
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)
